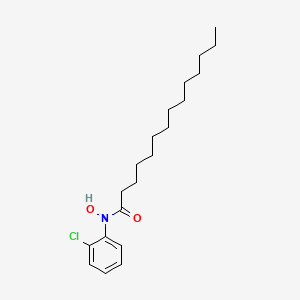![molecular formula C23H22O3 B14410976 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one CAS No. 80466-43-9](/img/structure/B14410976.png)
6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring, and various substituents such as ethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the naphthofuran core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations. The use of advanced purification techniques, such as chromatography, ensures the isolation of the target compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions, such as halogenation or alkylation, can be performed to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions, such as solvent choice and temperature, are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups at specific positions on the naphthofuran core.
Aplicaciones Científicas De Investigación
6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Biology: Its unique structure allows for the exploration of biological activity, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may uncover therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s chemical properties make it useful in the development of materials with specific functionalities, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one include other naphthofuran derivatives with different substituents, such as:
- 6-Methyl-9-(4-methylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one
- 6-Propyl-9-(4-propylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties. The presence of ethyl and methoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
80466-43-9 |
|---|---|
Fórmula molecular |
C23H22O3 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
6-ethyl-9-(4-ethylphenyl)-4-methoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C23H22O3/c1-4-14-6-9-16(10-7-14)20-17-11-8-15(5-2)12-18(17)22(25-3)19-13-26-23(24)21(19)20/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
UKMQGJOOSIVNQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C3C(=C(C4=C2C=CC(=C4)CC)OC)COC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



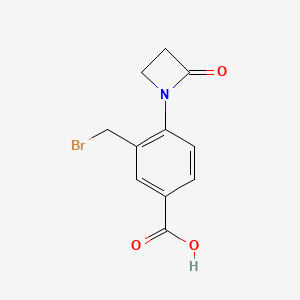
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
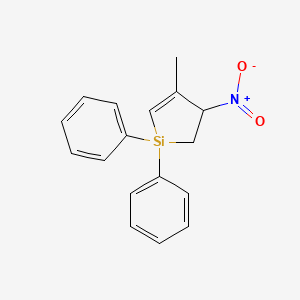
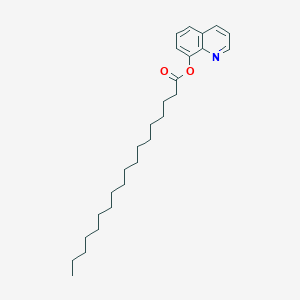
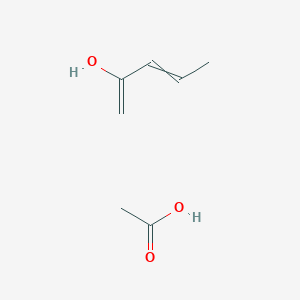
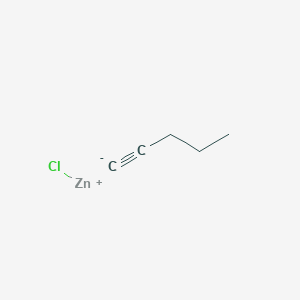

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
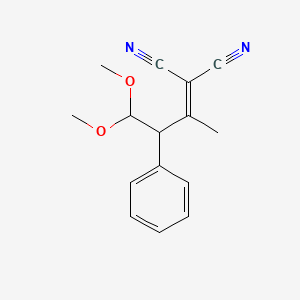
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
